molecular formula C9H12ClN5 B1398351 N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 857977-79-8

N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine

Cat. No. B1398351
CAS RN: 857977-79-8
M. Wt: 225.68 g/mol
InChI Key: OFPSEAJOTDSAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine” seems to be a derivative of the 1,3,5-triazine family . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Scientific Research Applications

Excited States and Luminescence Studies

A study explored the low-lying excited states and luminescence properties of sym-triazines, including compounds related to N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine. Computational methods and experimental luminescence studies were combined to understand the absorption and emission features of these compounds (Oliva et al., 2005).

Computational Chemistry and Hydrolysis

Another research focused on using computational chemistry to study the hydrolysis of atrazine and related 2-chloro-s-triazines, which are structurally similar to N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine. This study aimed to predict the fate and transport of these compounds in the environment (Sawunyama & Bailey, 2002).

Sensor Development for Metal Ions

Research on Schiff bases related to triazines showed their potential in developing selective electrodes for metal ions like Sm3+. This application is significant in environmental monitoring and analysis (Upadhyay et al., 2012).

Synthesis and Anticancer Properties

A study developed a one-pot synthesis method for 6, N2-diaryl-1,3,5-triazine-2,4-diamines under microwave irradiation. This method is relevant for producing compounds with potential anticancer properties (Junaid et al., 2019).

Coordination Chemistry and Molecular Structures

Research on 2,4-Bis(diallylamino)-6-chloro-1,3,5-triazine interacting with silver(I) compounds revealed the formation of multinuclear silver(I) complexes. These findings are important for understanding the coordination chemistry and molecular structures of triazine derivatives (Kelemu & Steel, 2013).

Environmental Behavior of Triazine Derivatives

A study on atrazine, structurally similar to N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine, investigated its behavior in soils. This research is vital for understanding the environmental impact and degradation of triazine-based compounds (Hang et al., 2003).

properties

IUPAC Name

6-chloro-2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPSEAJOTDSAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 2
N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 4
N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 5
N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
Reactant of Route 6
N2,N2-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.